Cas no 2031259-41-1 (Methyl 2-(piperidin-3-yl)-1,3-thiazole-5-carboxylate hydrochloride)

Methyl 2-(piperidin-3-yl)-1,3-thiazole-5-carboxylate hydrochloride is a heterocyclic compound featuring a thiazole core substituted with a piperidine moiety and an ester functional group. The hydrochloride salt enhances its stability and solubility, making it suitable for pharmaceutical and synthetic applications. This intermediate is particularly valuable in medicinal chemistry for the development of bioactive molecules, owing to its structural versatility and potential for further derivatization. The thiazole and piperidine motifs are known to contribute to binding affinity in drug design, particularly for targets involving central nervous system (CNS) and antimicrobial activity. Its well-defined chemical properties ensure consistent performance in research and industrial settings.
Methyl 2-(piperidin-3-yl)-1,3-thiazole-5-carboxylate hydrochloride structure
2031259-41-1 structure
商品名:Methyl 2-(piperidin-3-yl)-1,3-thiazole-5-carboxylate hydrochloride
CAS番号:2031259-41-1
MF:C10H15ClN2O2S
メガワット:262.756300210953
MDL:MFCD30345195
CID:4633980
PubChem ID:126835630

Methyl 2-(piperidin-3-yl)-1,3-thiazole-5-carboxylate hydrochloride 化学的及び物理的性質

名前と識別子

    • methyl 2-(piperidin-3-yl)-1,3-thiazole-5-carboxylate hydrochloride
    • Z2588063523
    • methyl 2-piperidin-3-yl-1,3-thiazole-5-carboxylate;hydrochloride
    • Methyl 2-(piperidin-3-yl)-1,3-thiazole-5-carboxylate hydrochloride
    • MDL: MFCD30345195
    • インチ: 1S/C10H14N2O2S.ClH/c1-14-10(13)8-6-12-9(15-8)7-3-2-4-11-5-7;/h6-7,11H,2-5H2,1H3;1H
    • InChIKey: IAPMOVSZLITUMJ-UHFFFAOYSA-N
    • ほほえんだ: Cl.S1C(C(=O)OC)=CN=C1C1CNCCC1

計算された属性

  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 16
  • 回転可能化学結合数: 3
  • 複雑さ: 238
  • トポロジー分子極性表面積: 79.5

Methyl 2-(piperidin-3-yl)-1,3-thiazole-5-carboxylate hydrochloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM478528-100mg
methyl 2-(piperidin-3-yl)-1,3-thiazole-5-carboxylate hydrochloride
2031259-41-1 95%+
100mg
$406 2022-09-01
Enamine
EN300-310199-10.0g
methyl 2-(piperidin-3-yl)-1,3-thiazole-5-carboxylate hydrochloride
2031259-41-1 95.0%
10.0g
$4421.0 2025-03-19
Enamine
EN300-310199-0.5g
methyl 2-(piperidin-3-yl)-1,3-thiazole-5-carboxylate hydrochloride
2031259-41-1 95.0%
0.5g
$803.0 2025-03-19
Enamine
EN300-310199-1.0g
methyl 2-(piperidin-3-yl)-1,3-thiazole-5-carboxylate hydrochloride
2031259-41-1 95.0%
1.0g
$1029.0 2025-03-19
Enamine
EN300-310199-5g
methyl 2-(piperidin-3-yl)-1,3-thiazole-5-carboxylate hydrochloride
2031259-41-1 95%
5g
$2981.0 2023-09-05
Enamine
EN300-310199-10g
methyl 2-(piperidin-3-yl)-1,3-thiazole-5-carboxylate hydrochloride
2031259-41-1 95%
10g
$4421.0 2023-09-05
Aaron
AR01B7Y5-5g
methyl 2-(piperidin-3-yl)-1,3-thiazole-5-carboxylate hydrochloride
2031259-41-1 95%
5g
$4124.00 2023-12-14
1PlusChem
1P01B7PT-1g
Methyl 2-(piperidin-3-yl)-1,3-thiazole-5-carboxylate hydrochloride
2031259-41-1 95%
1g
$1179.00 2025-03-19
1PlusChem
1P01B7PT-10g
methyl 2-(piperidin-3-yl)-1,3-thiazole-5-carboxylate hydrochloride
2031259-41-1 95%
10g
$5527.00 2023-12-19
1PlusChem
1P01B7PT-250mg
Methyl 2-(piperidin-3-yl)-1,3-thiazole-5-carboxylate hydrochloride
2031259-41-1 95%
250mg
$601.00 2025-03-19

Methyl 2-(piperidin-3-yl)-1,3-thiazole-5-carboxylate hydrochloride 関連文献

Methyl 2-(piperidin-3-yl)-1,3-thiazole-5-carboxylate hydrochlorideに関する追加情報

Methyl 2-(piperidin-3-yl)-1,3-thiazole-5-carboxylate hydrochloride: A Comprehensive Overview

Methyl 2-(piperidin-3-yl)-1,3-thiazole-5-carboxylate hydrochloride (CAS No. 2031259-41-1) is a compound of significant interest in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the thiazole class of heterocyclic compounds, which are known for their diverse biological activities and therapeutic potential. The presence of a piperidine moiety in its structure enhances its pharmacological properties, making it a valuable candidate for further investigation.

The chemical structure of Methyl 2-(piperidin-3-yl)-1,3-thiazole-5-carboxylate hydrochloride consists of a thiazole ring substituted with a carboxylate group at the 5-position and a methyl ester group at the 2-position. The piperidine ring is attached at the 3-position of the thiazole ring, contributing to its unique pharmacophore. This structural arrangement imparts specific interactions with biological targets, making it a promising molecule for drug discovery.

In recent years, there has been growing interest in thiazole derivatives due to their broad spectrum of biological activities. These compounds have been reported to exhibit antimicrobial, anti-inflammatory, antiviral, and anticancer properties. The< strong>Methyl 2-(piperidin-3-yl)-1,3-thiazole-5-carboxylate hydrochloride molecule is no exception and has shown potential in various preclinical studies.

One of the most compelling aspects of this compound is its ability to interact with multiple biological targets. The piperidine moiety is known to enhance binding affinity to certain enzymes and receptors, while the thiazole ring provides additional binding sites. This dual interaction mechanism makes it an attractive candidate for the development of novel therapeutics.

Recent research has focused on understanding the mechanism of action of Methyl 2-(piperidin-3-yl)-1,3-thiazole-5-carboxylate hydrochloride. Studies have indicated that this compound may inhibit the activity of specific kinases and other enzymes involved in cancer progression. Additionally, it has been shown to modulate inflammatory pathways, suggesting its potential as an anti-inflammatory agent.

The synthesis of Methyl 2-(piperidin-3-yl)-1,3-thiazole-5-carboxylate hydrochloride involves several key steps that require precise control over reaction conditions. The introduction of the piperidine ring into the thiazole core is particularly critical and requires careful optimization to ensure high yield and purity. Advances in synthetic methodologies have enabled more efficient production processes, making it feasible to conduct large-scale studies.

Pharmacokinetic studies have also been conducted to evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. These studies are essential for understanding how the drug behaves within the body and for predicting its potential therapeutic efficacy. Preliminary results suggest that Methyl 2-(piperidin-3-yl)-1,3-thiazole-5-carboxylate hydrochloride exhibits good oral bioavailability and moderate metabolic stability.

The potential therapeutic applications of Methyl 2-(piperidin-3-yl)-1,3-thiazole-5-carboxylate hydrochloride are broad and varied. Given its demonstrated activity against multiple biological targets, it could be developed into a multi-target drug with significant therapeutic benefits. Further research is needed to fully elucidate its mechanisms of action and to optimize its pharmacological properties.

In conclusion, Methyl 2-(piperidin-3-yl)-1,3-thiazole-5-carboxylate hydrochloride (CAS No. 2031259-41-1) is a promising compound with significant potential in pharmaceutical applications. Its unique structural features and demonstrated biological activities make it an attractive candidate for further investigation. As research continues to uncover new therapeutic targets and develop innovative synthetic methodologies, compounds like this one will play a crucial role in advancing drug discovery efforts.

おすすめ記事

推奨される供給者
Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Wuhan brilliant Technology Co.,Ltd
Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Changzhou Guanjia Chemical Co., Ltd
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hubei Changfu Chemical Co., Ltd.
Enjia Trading Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Enjia Trading Co., Ltd